3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[2-(4-methylphenyl)ethyl]propanamide
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Description
Synthesis Analysis
Several synthetic strategies have been explored for the preparation of this compound. One notable approach involves the reaction of Schiff’s bases derived from 5-substituted 4-amino-1,2,4-triazole-3-thiols with appropriate benzaldehydes in acetic acid. The subsequent treatment with ethyl chloroacetate yields the desired product . Further optimization and modifications may be necessary to enhance the yield and purity of the compound.
Physical and Chemical Properties Analysis
Scientific Research Applications
H1-Antihistaminic Agents
A study by Alagarsamy et al. (2009) synthesized a series of novel 4-(3-ethylphenyl)-1-substituted-4H-[1,2,4] triazolo[4,3-a]quinazolin-5-ones, aiming to develop new H1-antihistaminic agents. The compounds were tested for their in vivo H1-antihistaminic activity on guinea pigs, showing significant protection against histamine-induced bronchospasm. One compound emerged as particularly potent, serving as a leading candidate for further development of new H1-antihistamines. This research indicates the potential for derivatives of the specified compound to serve as the basis for developing new antihistaminic drugs with minimal sedation effects compared to existing treatments (Alagarsamy et al., 2009).
Anticancer Activity
Another study focused on the synthesis of 1,2,4-triazolo[4,3-a]-quinoline derivatives, including structures similar to the compound , to meet the structural requirements essential for anticancer activity. These derivatives were tested in vitro against human neuroblastoma and colon carcinoma cell lines. Some compounds displayed significant cytotoxicity, suggesting the potential for this class of compounds in anticancer therapy. The research demonstrates the ability of these compounds to inhibit cancer cell growth, highlighting their potential as therapeutic agents in oncology (Reddy et al., 2015).
Properties
IUPAC Name |
3-[4-[(4-fluorophenyl)methyl]-5-oxo-3,3a,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[2-(4-methylphenyl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34FN5O2/c1-19-6-8-20(9-7-19)16-17-30-26(35)15-14-25-31-32-28-33(18-21-10-12-22(29)13-11-21)27(36)23-4-2-3-5-24(23)34(25)28/h6-13,23-24,28,32H,2-5,14-18H2,1H3,(H,30,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIWDKMIHJUIHPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCNC(=O)CCC2=NNC3N2C4CCCCC4C(=O)N3CC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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